rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid
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Overview
Description
rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid: is a chiral compound with significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyrrolidine ring substituted with a methanesulfonyl group and a methoxy group, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as an amino acid or a lactam, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is added through methylation reactions, often using methyl iodide or dimethyl sulfate under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methanesulfonyl group, converting it to a thiol or sulfide.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or ethanol in the presence of a base.
Major Products
Oxidation: Formation of methanesulfonic acid derivatives.
Reduction: Formation of methanesulfonyl-reduced products.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique functional groups.
Medicine
Drug Development: Explored as a building block in the synthesis of novel therapeutic agents.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid exerts its effects is largely dependent on its functional groups. The methanesulfonyl group can act as an electrophile, participating in various substitution reactions. The methoxy group can undergo nucleophilic attack, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,4S)-4-methylazetidine-2-carboxylic acid
- rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid hydrochloride
Uniqueness
rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid is unique due to the presence of both methanesulfonyl and methoxy groups on the pyrrolidine ring, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
This compound’s versatility in synthetic chemistry, potential biological activities, and industrial applications make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
1104191-58-3 |
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Molecular Formula |
C7H13NO5S |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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